![molecular formula C14H16N4O2S B7440141 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide](/img/structure/B7440141.png)
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide, also known as ITCA 650, is a novel drug candidate that has been developed for the treatment of type 2 diabetes mellitus. This drug is a long-acting glucagon-like peptide-1 receptor agonist (GLP-1 RA) that has been designed to provide sustained glycemic control with a single subcutaneous injection.
Mécanisme D'action
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 works by activating the GLP-1 receptor, which is a key regulator of glucose homeostasis. GLP-1 is a hormone that is secreted by the intestines in response to food intake. It stimulates insulin secretion, inhibits glucagon secretion, and slows gastric emptying, which leads to a reduction in blood glucose levels. 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 is a long-acting GLP-1 RA that provides sustained activation of the GLP-1 receptor, leading to improved glycemic control.
Biochemical and Physiological Effects
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve glycemic control by reducing fasting and postprandial glucose levels. It also reduces body weight by decreasing appetite and increasing satiety. In addition, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve cardiovascular risk factors, including blood pressure and lipid levels.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has several advantages for lab experiments. It is a long-acting GLP-1 RA that provides sustained activation of the GLP-1 receptor, which allows for the study of the drug's pharmacokinetics and pharmacodynamics over an extended period of time. However, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research and development of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650. One direction is to investigate the potential of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to explore the use of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 in combination with other drugs for the treatment of type 2 diabetes mellitus. Finally, there is a need for further research to understand the long-term safety and efficacy of 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 in clinical practice.
Méthodes De Synthèse
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 is synthesized by a multi-step process that involves the coupling of 5-(4-imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxylic acid with the amine group of a lysine residue. The resulting product is then acylated with a fatty acid chain to improve the drug's pharmacokinetic properties. The final product is a white to off-white powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been extensively studied in preclinical and clinical trials for the treatment of type 2 diabetes mellitus. In preclinical studies, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve glucose tolerance and reduce body weight in animal models of diabetes. In clinical trials, 5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide 650 has been shown to improve glycemic control, reduce body weight, and improve cardiovascular risk factors in patients with type 2 diabetes mellitus.
Propriétés
IUPAC Name |
5-(4-imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-13(19)10-7-12(21-8-10)14(20)17-4-1-11(2-5-17)18-6-3-16-9-18/h3,6-9,11H,1-2,4-5H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHIQZBMHCSYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=C2)C(=O)C3=CC(=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Imidazol-1-ylpiperidine-1-carbonyl)thiophene-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.